2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride 2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909325-53-6
VCID: VC7565718
InChI: InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H
SMILES: CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Molecular Formula: C9H12Cl3NO
Molecular Weight: 256.55

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride

CAS No.: 1909325-53-6

Cat. No.: VC7565718

Molecular Formula: C9H12Cl3NO

Molecular Weight: 256.55

* For research use only. Not for human or veterinary use.

2-Amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride - 1909325-53-6

Specification

CAS No. 1909325-53-6
Molecular Formula C9H12Cl3NO
Molecular Weight 256.55
IUPAC Name 2-amino-2-(3,5-dichlorophenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-7(10)4-8(11)3-6;/h2-4,13H,5,12H2,1H3;1H
Standard InChI Key GJIBHWQBMMGPDW-UHFFFAOYSA-N
SMILES CC(CO)(C1=CC(=CC(=C1)Cl)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₉H₁₂Cl₃NO, with a molecular weight of 256.55 g/mol. Its IUPAC name, 2-amino-2-(3,5-dichlorophenyl)propan-1-ol hydrochloride, reflects the presence of:

  • A propan-1-ol backbone with hydroxyl (-OH) and amino (-NH₂) groups at the C1 and C2 positions, respectively.

  • A 3,5-dichlorophenyl ring attached to the C2 carbon, contributing to its aromatic and electron-withdrawing characteristics.

  • A hydrochloride salt form, enhancing stability and solubility in aqueous media.

Stereochemical Features

The molecule contains a chiral center at the C2 carbon, which is bonded to:

  • The amino group (-NH₂),

  • The hydroxyl-bearing C1 carbon,

  • The 3,5-dichlorophenyl ring, and

  • A methyl group (-CH₃).
    This configuration allows for two enantiomers (R and S), though most synthetic routes yield racemic mixtures unless chiral catalysts or resolving agents are employed.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₉H₁₂Cl₃NO
Molecular Weight256.55 g/mol
CAS No.1909325-53-6
Chiral Centers1
XRPD Peaks (2θ)3.876, 5.744, 7.739, 11.65...

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Formation of the Propanol Backbone:

    • A ketone precursor, such as 2-(3,5-dichlorophenyl)propan-1-one, undergoes asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata reagents) to introduce the hydroxyl and amino groups .

    • Alternative routes employ Mannich reactions with formaldehyde and ammonium chloride to assemble the amino alcohol structure .

  • Hydrochloride Salt Formation:

    • The free base is treated with hydrochloric acid in anhydrous ether or ethanol, yielding the hydrochloride salt.

Process Optimization

Critical parameters influencing yield and enantiomeric purity include:

  • Temperature: Reactions conducted at 0–5°C minimize side reactions .

  • Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance reaction rates .

  • Catalyst Loading: Chiral catalysts at 5–10 mol% achieve enantiomeric excesses >90% .

Physicochemical Properties

Solubility and Stability

The compound is freely soluble in water (≥50 mg/mL at 25°C) and polar organic solvents like methanol and DMSO. Stability studies indicate:

  • pH Sensitivity: Degrades in strongly acidic (pH <2) or basic (pH >10) conditions via hydrolysis of the amino group .

  • Photostability: Stable under inert atmospheres but degrades upon prolonged UV exposure.

Acid-Base Behavior

The amino group (pKa ≈ 9.5) and hydroxyl group (pKa ≈ 15) participate in pH-dependent equilibria :

Table 2: Protonation States Across pH Ranges

pH RangeAmino Group StateHydroxyl Group State
<3NH₃⁺-OH
3–9.5NH₂/NH₃⁺ mix-OH
>9.5NH₂-O⁻

Applications in Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Antiplatelet Agents: Analogous to (R)-2-amino-2-(3,4-difluorophenyl)ethanol HCl, it may inhibit P2Y12 receptors.

  • Antifungal Derivatives: Chlorinated phenyl groups enhance binding to fungal cytochrome P450 enzymes .

Material Science

Its rigid aromatic structure facilitates the development of:

  • Chiral Ligands: For asymmetric catalysis in C–C bond-forming reactions .

  • Ionic Liquids: Hydrochloride salts improve thermal stability in electrolyte formulations.

Comparison with Structural Analogs

2-Amino-3-(3,4-dichlorophenyl)propan-1-ol

  • Chlorine Substitution: 3,4-dichloro vs. 3,5-dichloro positioning alters electronic effects, with the 3,5-isomer showing higher lipophilicity (clogP 2.8 vs. 2.5) .

  • Biological Activity: The 3,5-dichloro derivative exhibits superior antifungal activity due to symmetric halogen placement .

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